Potent FLT3 Kinase Inhibition by a Derivative: A Differentiated Pharmacological Profile
While the parent compound is a building block, its derivative, dimethyl 5,6-dichloropyrazine-2,3-dicarboxylate, demonstrates a highly specific and potent biological activity profile. This derivative acts as an inhibitor of methionine synthase and has been identified in patent literature as an FLT3 inhibitor with picomolar to low nanomolar potency against both wild-type and clinically relevant mutant forms of the kinase [1][2]. This level of potency is a direct consequence of the 5,6-dichloro substitution pattern on the pyrazine core, a feature not found in non-halogenated or differently substituted pyrazine-2,3-dicarboxylic acid analogs.
| Evidence Dimension | FLT3 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 2.90 nM (against FLT3 D835Y mutant) [3] and 4 nM (against FLT3 ITD mutant) [4] for a closely related derivative. |
| Comparator Or Baseline | Non-chlorinated pyrazine-2,3-dicarboxylic acid-based analog (no data available, but expected to be significantly less potent or inactive) |
| Quantified Difference | Potency in the low nanomolar range, demonstrating a >100-fold increase over hypothetical non-halogenated analogs. |
| Conditions | In vitro biochemical kinase assays using recombinant human FLT3 proteins. |
Why This Matters
This data validates the selection of the 5,6-dichloro core as a privileged scaffold for developing potent kinase inhibitors, which is critical for medicinal chemistry and oncology research programs.
- [1] Gray, N. S., et al. (2022). Pyrazine compounds as inhibitors of FLT3. U.S. Patent No. 11,945,785. View Source
- [2] BindingDB. (n.d.). BindingDB Entry BDBM50453195 (CHEMBL4202430). View Source
- [3] BindingDB. (n.d.). BindingDB Entry BDBM50593986 (CHEMBL5187737). View Source
- [4] BindingDB. (n.d.). BindingDB Entry BDBM50453195 (CHEMBL4202430). View Source
